BenchChemオンラインストアへようこそ!

2,3-Dihydroindol-1-yl-(3-nitrophenyl)methanone

IDO1 inhibition Immuno-oncology Tryptophan metabolism

2,3-Dihydroindol-1-yl-(3-nitrophenyl)methanone is a synthetic dihydroindole (indoline) derivative featuring a 3-nitrophenyl carbonyl substituent. It is disclosed as Example 116 in the Bristol-Myers Squibb IDO inhibitor patent family (US 9,765,018 B2) and catalogued under PubChem CID 694109.

Molecular Formula C15H12N2O3
Molecular Weight 268.27 g/mol
CAS No. 312268-26-1
Cat. No. B11041622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroindol-1-yl-(3-nitrophenyl)methanone
CAS312268-26-1
Molecular FormulaC15H12N2O3
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C15H12N2O3/c18-15(12-5-3-6-13(10-12)17(19)20)16-9-8-11-4-1-2-7-14(11)16/h1-7,10H,8-9H2
InChIKeyGPSREAPGWMKQEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.1 [ug/mL] (The mean of the results at pH 7.4)

2,3-Dihydroindol-1-yl-(3-nitrophenyl)methanone (CAS 312268-26-1): IDO1 Inhibitor Scaffold for Immuno-Oncology and Tryptophan Metabolism Research


2,3-Dihydroindol-1-yl-(3-nitrophenyl)methanone is a synthetic dihydroindole (indoline) derivative featuring a 3-nitrophenyl carbonyl substituent. It is disclosed as Example 116 in the Bristol-Myers Squibb IDO inhibitor patent family (US 9,765,018 B2) and catalogued under PubChem CID 694109 [1]. The compound acts as a competitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), the rate-limiting enzyme in tryptophan catabolism to N-formylkynurenine, with a reported aqueous solubility of 2.1 µg/mL at pH 7.4 [2]. Its molecular formula is C₁₅H₁₂N₂O₃ (MW 268.27 g/mol), with a computed XLogP3-AA of 2.8 and topological polar surface area of 66.1 Ų [2].

2,3-Dihydroindol-1-yl-(3-nitrophenyl)methanone (312268-26-1): Why In-Class IDO1 Inhibitors Cannot Be Assumed Interchangeable


Although the patent family US 9,765,018 discloses over 300 dihydroindole- and indole-based IDO1 inhibitors, potency within a single cell-based assay spans two orders of magnitude—from IC₅₀ = 22 nM (Example 114) to IC₅₀ = 6,180 nM (Example 339) [1]. The target compound (Example 116, IC₅₀ = 100 nM in IFN-γ-stimulated HeLa cells) occupies a distinct intermediate potency tier that is 4.5-fold weaker than the most potent analog in the same assay yet 6.2-fold more potent than the weakest [1]. Furthermore, regioisomeric substitution of the nitro group (2-nitro, 3-nitro, 4-nitro) on the benzoyl ring produces compounds with different electronic profiles and, in related indole series, markedly divergent kinase and cellular activity [2]. Substituting the saturated indoline core with a fully aromatic indole (CAS 139155-46-7) eliminates the conformational flexibility inherent to the dihydroindole scaffold, which is critical for IDO1 heme-binding geometry [3]. Generic substitution without quantitative potency and selectivity data therefore risks loss of target engagement and unanticipated off-target pharmacology.

2,3-Dihydroindol-1-yl-(3-nitrophenyl)methanone (312268-26-1): Head-to-Head Quantitative Differentiation Data for Scientific Procurement


IDO1 Cellular Potency in HeLa Cells: Target Compound vs. Closest Patent Analogs (Same Assay, Same Patent Family)

In the IFN-γ-stimulated human HeLa cell IDO1 assay measuring kynurenine production, the target compound (Example 116) achieves an IC₅₀ of 100 nM [1]. This places it in a defined intermediate potency tier among the patent exemplars. Example 114 (structurally related indoline) achieves IC₅₀ = 22 nM, representing 4.5-fold greater potency [2]. Example 115 yields IC₅₀ = 49 nM (2.0-fold greater) [3], while Example 113 shows IC₅₀ = 690 nM (6.9-fold weaker) [4]. In a separate HEK293-IDO1 overexpression assay, the target compound yields IC₅₀ = 790 nM [1], whereas Example 339 exhibits IC₅₀ = 6,180 nM under comparable conditions (7.8-fold weaker) [5].

IDO1 inhibition Immuno-oncology Tryptophan metabolism

Cytochrome P450 Inhibition Profile: Clean CYP Liability Across Seven Major Isoforms

The target compound was profiled against seven major human cytochrome P450 isoforms and uniformly returned IC₅₀ values of 3,000 nM for CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 (the latter tested with both BFC and BZR substrates) [1]. This consistent IC₅₀ of 3 µM across all tested CYPs is noteworthy because many high-potency IDO1 inhibitors (e.g., epacadostat) exhibit CYP inhibition liabilities that necessitate extensive DDI risk assessment [2]. The 30-fold selectivity window (IDO1 IC₅₀ 100 nM vs. CYP IC₅₀ 3,000 nM) positions this compound as a cleaner chemical probe for cellular pathway studies where CYP-mediated off-target effects could confound phenotypic readouts.

Drug-drug interaction CYP inhibition ADME/Tox profiling

Regioisomeric Nitro Group Position: 3-Nitro vs. 2-Nitro and 4-Nitro Substituted Analogs

The 3-nitrophenyl carbonyl substituent in the target compound (CAS 312268-26-1) is one of three possible regioisomers in this series. The 4-nitro isomer (2,3-dihydroindol-1-yl-(4-nitrophenyl)methanone, CAS 86448-86-4) has identical molecular formula (C₁₅H₁₂N₂O₃, MW 268.27) but a distinct InChIKey and different electronic distribution due to the para-nitro group [1]. The 2-nitro isomer (1-(2-nitrobenzoyl)indoline) is also known but lacks comprehensive biological data [2]. In related indole-3-yl methanone series, the 3-nitrophenyl derivative exhibited c-Src kinase IC₅₀ = 58.3 µM, while the unsubstituted phenyl analog showed IC₅₀ = 50.6 µM, demonstrating that nitro position modulates biological activity in a target-dependent manner [3]. Within the US9765018 patent, the regioisomeric identity of the nitro substituent is a claimed structural variable, but only the 3-nitro variant is exemplified as Example 116 with accompanying IDO1 and CYP data, providing the most complete pharmacological data package for informatics-based compound selection [4].

Structure-activity relationship Regioisomer comparison Nitroarene positional effect

Physicochemical Differentiation: Solubility, Lipophilicity, and Polarity vs. Aromatic Indole and 4-Nitro Analogs

The target compound exhibits an experimental aqueous solubility of 2.1 µg/mL at pH 7.4 (≈ 7.8 µM) [1], with a computed XLogP3-AA of 2.8 and topological polar surface area (TPSA) of 66.1 Ų [1]. The 3-nitroindoline scaffold provides intermediate lipophilicity that balances cell permeability with aqueous solubility for in vitro assay compatibility. For comparison, the fully aromatic indole analog 1H-indol-3-yl(3-nitrophenyl)methanone (CAS 139155-46-7, MW 266.25) has a planar, rigid structure with reduced conformational degrees of freedom and a different hydrogen-bonding capacity owing to the indole NH, which alters both solubility and target-binding kinetics . The 4-nitro isomer (CAS 86448-86-4) shares the same molecular formula and computed descriptors but has a different electronic distribution (para-nitro dipole moment), which may influence passive membrane permeability and CYP binding . The solubility value of 2.1 µg/mL indicates that for assays exceeding 10 µM concentrations, DMSO stock formulation and careful dilution protocols are required to avoid compound precipitation.

Physicochemical profiling Solubility LogP

Benchmark Comparison Against Clinical-Stage IDO1 Inhibitor Epacadostat: Potency Gap and Use-Case Implications

Epacadostat (INCB024360), the most clinically advanced IDO1 inhibitor, exhibits IDO1 IC₅₀ values of 7.1–20.6 nM in IFN-γ-stimulated HeLa cells (depending on assay format), representing 5- to 14-fold greater potency than the target compound (IC₅₀ = 100 nM) [1][2]. However, epacadostat also demonstrates CYP inhibition liabilities (CYP3A4 IC₅₀ ≈ 1,100 nM) that are 2.7-fold more pronounced than the target compound's clean CYP panel (IC₅₀ uniformly 3,000 nM) [3]. Furthermore, epacadostat's clinical failure in the ECHO-301/KEYNOTE-252 Phase 3 trial (in combination with pembrolizumab) has shifted interest toward IDO1 inhibitors with differentiated pharmacological profiles, including those with moderate potency but cleaner off-target pharmacology suitable for combination screening or pathway dissection rather than maximum target suppression [4]. The target compound's 100 nM potency falls within the range considered suitable for cellular pathway modulation without complete target saturation, making it a useful tool compound for dissecting IDO1-dependent vs. IDO1-independent effects in T-cell suppression assays.

IDO1 inhibitor benchmarking Epacadostat Immunotherapy research

2,3-Dihydroindol-1-yl-(3-nitrophenyl)methanone (312268-26-1): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


IDO1 Pathway Dissection in T-Cell Suppression Assays Requiring Moderate Target Engagement Without Complete Enzyme Saturation

The compound's IDO1 IC₅₀ of 100 nM in HeLa cells [1] is well-suited for mechanistic studies where partial IDO1 inhibition is desired to separate IDO1-dependent and IDO1-independent effects on T-cell proliferation. At 100–300 nM concentrations, the compound achieves 50–75% inhibition of kynurenine production without saturating the enzyme, allowing researchers to observe graded biological responses. The clean CYP profile (IC₅₀ = 3,000 nM across all tested isoforms) [2] minimizes the risk that observed immune phenotypes are confounded by CYP-mediated metabolism of co-administered agents.

Structure-Activity Relationship (SAR) Studies on Nitroarene Positional Effects in IDO1 Inhibition

As the only regioisomer (3-nitro) with publicly available IDO1 potency and CYP selectivity data [1][3], this compound serves as the reference standard for SAR exploration of nitro group positional effects in the dihydroindole-benzoyl series. Comparative testing against the 2-nitro and 4-nitro analogs (which lack biological characterization) enables mapping of the nitro group's electronic and steric contributions to IDO1 heme coordination and selectivity.

Combination Screening with Chemotherapeutic or Targeted Agents Where CYP-Mediated Drug-Drug Interaction Must Be Minimized

The uniform CYP IC₅₀ of 3,000 nM (approximately 30-fold above the IDO1 IC₅₀) [2] positions this compound favorably for co-treatment experiments with agents metabolized by CYP3A4, CYP2C9, or CYP2D6. Unlike epacadostat, which inhibits CYP3A4 at concentrations near its therapeutic window (IC₅₀ ≈ 1,100 nM), the target compound is less likely to produce artifactual synergy or antagonism arising from CYP-mediated pharmacokinetic interactions in cell-based combination screens.

Reference Standard for IDO1 Inhibitor Screening Assay Validation and Inter-Laboratory Calibration

With its well-defined potency (100 nM HeLa, 790 nM HEK293) [1], experimental solubility (2.1 µg/mL at pH 7.4), and computed physicochemical parameters (XLogP 2.8, TPSA 66.1 Ų) [4], the compound can serve as a calibration standard for IDO1 enzymatic and cellular assay platforms. Its intermediate potency sits within the dynamic range of most fluorescence- or LC-MS-based kynurenine detection methods, providing a reliable positive control for assay quality control across laboratories.

Quote Request

Request a Quote for 2,3-Dihydroindol-1-yl-(3-nitrophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.